![molecular formula C16H11BO3 B11763203 Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
Naphtho[2,1-b]benzofuran-8-ylboronic acid
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Overview
Description
Naphtho[2,1-b]benzofuran-8-ylboronic acid is a chemical compound with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a fused ring system that combines naphthalene and benzofuran moieties, making it a unique and valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,1-b]benzofuran-8-ylboronic acid can be synthesized using several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which typically employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) .
Another method involves the direct functionalization of boronic acids through boronate esterification . This process can be carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors . The scalability of these methods ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]benzofuran-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry
- Building Blocks for Organic Synthesis : Naphtho[2,1-b]benzofuran-8-ylboronic acid serves as a versatile building block in organic synthesis. It is particularly useful in creating complex organic molecules, which are essential in pharmaceutical development and agrochemicals .
- Liquid Crystals and Electroluminescent Materials : The compound has been utilized in the formulation of liquid crystals and organic light-emitting diodes (OLEDs), showcasing its potential in materials science .
Biology
- Biological Activity : Research indicates that derivatives of naphtho[2,1-b]benzofuran exhibit various biological activities, including anticancer and antimicrobial properties. These effects are attributed to the compound's ability to interact with cellular targets and modulate biological pathways .
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes by binding to their active sites, thereby blocking their activity. This property makes it a candidate for drug development targeting various diseases .
Medicine
- Therapeutic Potential : this compound has shown promise in treating conditions such as cancer and neurodegenerative disorders. Its ability to inhibit enzyme activity is crucial for developing new therapeutic agents aimed at these diseases .
- Drug Development : The compound is being explored for its role in designing enzyme inhibitors and receptor modulators, which are vital components in modern pharmacology .
Industry
- Material Production : Beyond its applications in research, this compound is employed in producing advanced materials for electronic devices, including LEDs and organic solar cells. Its unique properties contribute to the efficiency and effectiveness of these technologies .
Case Study 1: Anticancer Activity
A study highlighted the anticancer properties of naphtho[2,1-b]benzofuran derivatives, demonstrating their effectiveness against specific cancer cell lines through apoptosis induction mechanisms. The findings suggest a pathway for developing targeted cancer therapies using this compound as a scaffold for drug design.
Case Study 2: Organic Electronics
Research into organic light-emitting diodes utilizing this compound revealed enhanced performance metrics compared to traditional materials. The study focused on optimizing the synthesis process to improve yield and purity while maintaining electrical conductivity.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]benzofuran-8-ylboronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s boronic acid moiety is particularly effective in forming reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Naphtho[2,1-b]benzofuran-8-ylboronic acid can be compared with other similar compounds, such as:
Naphtho[2,3-b]benzofuran-1-ylboronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
Benzofuran-2-boronic acid: This simpler compound lacks the fused naphthalene ring, making it less complex but also less versatile.
9-Phenanthrylboronic acid: This compound is used in similar applications but has a different fused ring system, leading to distinct chemical properties.
This compound stands out due to its unique structure, which combines the properties of both naphthalene and benzofuran, making it a valuable compound in various fields of research and industry .
Biological Activity
Naphtho[2,1-b]benzofuran-8-ylboronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C₁₆H₁₁BO₃
- Molecular Weight: 262.1 g/mol
- IUPAC Name: this compound
- Canonical SMILES: B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O
This compound primarily functions as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby blocking their activity. This inhibition can affect various cellular processes such as proliferation, apoptosis, and differentiation. The compound's boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity and specificity in biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties , which have been attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within pathogens .
Neuroprotective Effects
Studies have suggested potential neuroprotective effects , making it a candidate for further exploration in the treatment of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival is under investigation .
Research Findings and Case Studies
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H |
InChI Key |
XPPGGCUYFLQRQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
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